Flurtamone

Description

Properties

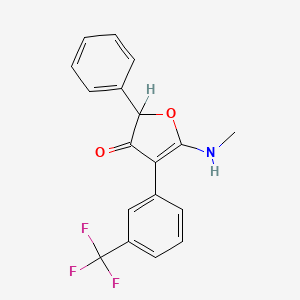

IUPAC Name |

5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2/c1-22-17-14(12-8-5-9-13(10-12)18(19,20)21)15(23)16(24-17)11-6-3-2-4-7-11/h2-10,16,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRMIJKDBAQCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

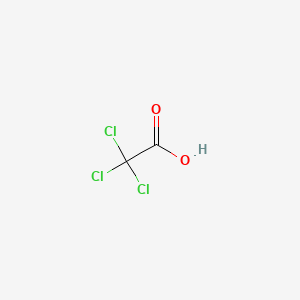

Molecular Formula |

C18H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058228 | |

| Record name | Flurtamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96525-23-4 | |

| Record name | Flurtamone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96525-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurtamone [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096525234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurtamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(2H)-Furanone, 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURTAMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2379SGQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurtamone's Mechanism of Action on Phytoene Desaturase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which the herbicide flurtamone inhibits phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Understanding this interaction is pivotal for the development of new herbicides and for engineering herbicide resistance in crops.

Executive Summary

This compound is a potent bleaching herbicide that acts by directly inhibiting phytoene desaturase (PDS). This inhibition blocks the conversion of phytoene to ζ-carotene, leading to the accumulation of the colorless precursor, phytoene. The absence of colored carotenoids results in the photooxidative destruction of chlorophyll and ultimately, cell death. This guide provides a comprehensive overview of this mechanism, including quantitative inhibition data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Mechanism of Action: Inhibition of Phytoene Desaturase

The primary mode of action of this compound is the specific and potent inhibition of the enzyme phytoene desaturase (PDS, EC 1.3.99.25). PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene.

The Carotenoid Biosynthesis Pathway and the Role of PDS

The carotenoid biosynthesis pathway is a vital metabolic route in plants and algae, producing pigments essential for photosynthesis and photoprotection. PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, a C40 carotenoid precursor. This reaction is a critical step that converts the colorless phytoene into colored carotenoids.

This compound as a PDS Inhibitor

This compound acts as a direct inhibitor of PDS. This inhibition leads to a metabolic bottleneck, causing the accumulation of phytoene.[1][2][3] The lack of downstream carotenoids, which are essential for quenching reactive oxygen species (ROS) generated during photosynthesis, leaves chlorophyll unprotected from photooxidation. This photo-bleaching effect is the macroscopic symptom of this compound's herbicidal activity.

Recent studies on other PDS inhibitors like norflurazon, which shares a similar mode of action, have revealed that these herbicides bind to the plastoquinone-binding site of the PDS enzyme.[4] This suggests that this compound likely acts as a competitive inhibitor with respect to the PDS cofactor, plastoquinone, and as a non-competitive inhibitor with respect to the substrate, phytoene.

Quantitative Data: this compound Inhibition of Phytoene Desaturase

The inhibitory potency of this compound against PDS has been quantified in various studies. The following table summarizes key inhibition constants.

| Organism | Assay Type | Parameter | Value (nM) | Reference |

| Anacystis (cyanobacterium) | In vivo (carotenoid biosynthesis inhibition) | I50 | 30 | [1][2][3] |

| Anacystis (cyanobacterium) | In vitro (PDS interaction with thylakoids) | K1 | 18 | [1][2][3] |

Note: I50 is the half-maximal inhibitory concentration, and K1 is the inhibition constant. Lower values indicate higher inhibitory potency. Data for a wider range of plant and algal species is still needed for a more comprehensive comparison.

Signaling Pathways and Logical Relationships

The inhibition of PDS by this compound triggers a cascade of events within the plant cell. The following diagrams illustrate the carotenoid biosynthesis pathway and the logical consequences of its disruption.

References

- 1. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurtamone Herbicide: A Technical Guide to its Mode of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurtamone is a potent bleaching herbicide that disrupts a critical metabolic pathway in plants, leading to rapid and lethal phototoxicity. Its primary mode of action is the specific and non-competitive inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition results in the accumulation of the colorless precursor, phytoene, and a subsequent depletion of colored carotenoids. In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photooxidation under light conditions, leading to the characteristic bleaching or whitening of plant tissues and eventual plant death. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phytoene Desaturase

This compound belongs to the furanone class of herbicides and is classified as a PDS inhibitor. The enzyme phytoene desaturase is responsible for the desaturation of phytoene into phytofluene and subsequently into ζ-carotene, crucial steps in the formation of colored carotenoids like β-carotene and xanthophylls.[1][2][3][4]

The herbicidal effect of this compound unfolds in a series of steps:

-

Uptake and Translocation : this compound is primarily absorbed by the shoots of germinating seedlings and, to a lesser extent, by the roots.[5] It is then translocated within the plant.

-

Enzyme Inhibition : this compound binds to and inhibits the activity of phytoene desaturase.[1][6] This inhibition is reversible and non-competitive.[1]

-

Accumulation of Phytoene : The blockage of PDS leads to the accumulation of its substrate, the colorless carotenoid precursor phytoene.[2][3][4]

-

Depletion of Carotenoids : The synthesis of downstream colored carotenoids, such as β-carotene and lutein, is halted.[1][2]

-

Photooxidative Damage : Carotenoids play a vital role in protecting chlorophyll from photooxidation by quenching reactive oxygen species (ROS) generated during photosynthesis. Without carotenoids, chlorophyll is rapidly degraded by light, leading to the characteristic bleaching symptoms.[1][3] This photooxidative destruction of chlorophyll and the photosynthetic apparatus is the ultimate cause of plant death.[1]

This compound's action is light-dependent, as the photodegradation of chlorophyll is the direct consequence of the lack of carotenoid protection.[1] However, the initial inhibition of carotenoid biosynthesis occurs in both light and dark conditions.[1][2][3]

Quantitative Data on this compound Activity

The efficacy of this compound as a PDS inhibitor has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory constants and the differential activity of its enantiomers.

Table 1: In Vitro Inhibition of Phytoene Desaturase (PDS) by this compound

| Parameter | Value | Organism/System | Reference |

| I₅₀ Value | 30 nM | Anacystis cells (intact) | [1][2][3][4] |

| Kᵢ Value | 18 nM | Anacystis thylakoids | [1][2][3][4] |

| I₅₀ Value | 0.03 µM | Not Specified | [7] |

I₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ: The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme.

This compound is a chiral molecule, existing as R- and S-enantiomers. Research has demonstrated that the R-enantiomer exhibits significantly higher herbicidal activity.[8][9][10]

Table 2: Enantioselective Bioactivity of this compound

| Parameter | Observation | Reference |

| Herbicidal Activity | R-flurtamone is 6.3–35.6 times more active than S-flurtamone. | [8][9][10] |

| R-flurtamone is 1.7–9.9 times more active than racemic this compound. | [8][9][10] | |

| Contribution to Activity | The R-enantiomer contributes to 86.3–97.3% of the herbicidal activity. | [8][9] |

| Carotenoid Content | Plants treated with R-flurtamone had 1.31–2.14 times lower carotenoid content than those treated with S-flurtamone. | [8][9] |

| Molecular Docking | The binding energy of R-flurtamone to PDS is -10.239 kcal/mol. | [9][10] |

| The binding energy of S-flurtamone to PDS is -7.555 kcal/mol. | [9][10] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mode of action of this compound.

Phytoene Desaturase (PDS) Activity Assay

This assay measures the enzymatic activity of PDS in the presence and absence of inhibitors like this compound. A common method involves a non-radioactive, cell-free system.[11]

Objective: To quantify the inhibition of PDS by this compound.

Materials:

-

E. coli cells expressing the PDS enzyme.

-

E. coli cells capable of producing phytoene.

-

Lysis buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM DTT).

-

French pressure cell.

-

Incubation mixture components: buffer, cofactors (e.g., FAD), and a quinone electron acceptor (e.g., decyl-plastoquinone).[12]

-

Phytoene substrate (can be supplied in liposomes).

-

This compound solutions of varying concentrations.

-

Organic solvents for extraction (e.g., petrol ether, or chloroform/methanol).[11][12]

-

HPLC system with a suitable column (e.g., C18) for pigment analysis.

Protocol:

-

Enzyme and Substrate Preparation:

-

Prepare active PDS enzyme by homogenizing the expressing E. coli cells using a French pressure cell.[11]

-

Prepare phytoene-containing liposomes from the phytoene-producing E. coli cells.

-

-

Enzyme Reaction:

-

Set up reaction mixtures in glass vials. A standard assay may contain:

-

50 mM MES-KOH buffer (pH 6.0)

-

100 mM NaCl

-

Affinity-purified PDS enzyme

-

Decyl-plastoquinone (DPQ) as an electron acceptor

-

Phytoene-containing liposomes

-

This compound at various concentrations (or a solvent control).[12]

-

-

Initiate the reaction by adding the enzyme.

-

Incubate the mixture at 37°C in the dark for a defined period (e.g., 10 minutes to 4 hours).[11][12]

-

-

Extraction of Carotenoids:

-

Stop the reaction by adding an organic solvent (e.g., an equal volume of CHCl₃/MeOH 2:1, v/v).[12]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the carotenoids.

-

-

Analysis by HPLC:

-

Analyze the extracted pigments using a reverse-phase HPLC system.

-

Monitor the elution of phytoene, phytofluene, and ζ-carotene by their absorbance at specific wavelengths.

-

Quantify the amount of product formed (phytofluene and ζ-carotene) and the remaining substrate (phytoene).

-

-

Data Analysis:

-

Calculate the rate of PDS activity in the control and inhibitor-treated samples.

-

Determine the I₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Pigment Analysis in Plant Tissues by HPLC

This protocol is used to determine the levels of chlorophylls and carotenoids in plant tissues treated with this compound.[13][14][15][16]

Objective: To quantify the in vivo effects of this compound on the pigment profile of plants.

Materials:

-

Plant tissue (e.g., leaves or seedlings) treated with this compound and control plants.

-

Liquid nitrogen.

-

Mortar and pestle or tissue homogenizer.

-

Extraction solvent (e.g., 80% acetone, or methanol containing 6% KOH).[11]

-

HPLC system with a photodiode array (PDA) detector.

-

Reverse-phase C18 column.

-

Mobile phase solvents (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).[15]

-

Pigment standards (e.g., chlorophyll a, chlorophyll b, β-carotene, lutein, phytoene).

Protocol:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Pigment Extraction:

-

Add a known volume of cold extraction solvent to the powdered tissue.

-

Homogenize or sonicate the sample on ice and in dim light to prevent pigment degradation.[14]

-

Centrifuge the extract at high speed to pellet the cell debris.

-

Collect the supernatant containing the pigments. Filter if necessary.

-

-

HPLC Analysis:

-

Inject a known volume of the pigment extract into the HPLC system.

-

Separate the pigments using a gradient elution program. A typical program might involve a linear gradient from a polar solvent mixture to a less polar one.[15]

-

Detect the eluting pigments using the PDA detector, recording their absorption spectra.

-

Identify the pigments by comparing their retention times and absorption spectra with those of authentic standards.

-

-

Quantification:

-

Create a standard curve for each pigment using known concentrations of the standards.

-

Calculate the concentration of each pigment in the samples based on the peak areas from the chromatograms and the standard curves.

-

Express the results as µg of pigment per gram of fresh or dry weight of the tissue.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Carotenoid biosynthesis pathway and the inhibition point of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epic.awi.de [epic.awi.de]

- 15. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]

- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

Laboratory Synthesis of Flurtamone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a laboratory-scale synthesis pathway for Flurtamone, a herbicide belonging to the furanone chemical class. The described methodology is primarily based on a three-step synthetic route involving a Claisen condensation, a subsequent bromination and cyclization, and a final methylation step. This document is intended to provide researchers and scientists with the necessary information to reproduce this synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound, chemically known as 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one, commences with the Claisen condensation of 3-(trifluoromethyl)phenylacetonitrile and ethyl phenylacetate. The resulting β-ketonitrile intermediate then undergoes bromination followed by an intramolecular cyclization to form the furanone core. The final step involves the introduction of the methylamino group at the C5 position of the furanone ring.

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the this compound synthesis.

Step 1: Synthesis of 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile (Intermediate A)

This step involves a Claisen condensation reaction between 3-(trifluoromethyl)phenylacetonitrile and ethyl phenylacetate using a strong base like sodium ethoxide.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (e.g., 100 mL).

-

Base Preparation: Sodium metal (e.g., 1.1 eq) is cautiously added to the ethanol in small portions to prepare a solution of sodium ethoxide. The mixture is stirred until all the sodium has reacted.

-

Reagent Addition: A mixture of 3-(trifluoromethyl)phenylacetonitrile (e.g., 1.0 eq) and ethyl phenylacetate (e.g., 1.2 eq) is added dropwise to the sodium ethoxide solution at room temperature over a period of 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in water and the aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with dilute hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.

-

Purification: The precipitate (Intermediate A) is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

| Parameter | Value |

| Reactants | 3-(Trifluoromethyl)phenylacetonitrile, Ethyl Phenylacetate |

| Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Step 2: Synthesis of 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one (Intermediate B)

This step involves the bromination of the active methylene group in Intermediate A, followed by an intramolecular cyclization to form the furanone ring.

Methodology:

-

Reaction Setup: A solution of Intermediate A (e.g., 1.0 eq) in a suitable solvent such as glacial acetic acid (e.g., 50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: A solution of bromine (e.g., 1.1 eq) in glacial acetic acid is added dropwise to the reaction mixture at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Cyclization: After the addition of bromine is complete, the reaction mixture is heated to 80-90 °C for 2-3 hours to facilitate the intramolecular cyclization. The reaction should be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product (Intermediate B) is washed with water and then a dilute solution of sodium thiosulfate to remove any unreacted bromine. The solid is then dried and can be further purified by recrystallization from a solvent like ethanol.

| Parameter | Value |

| Reactant | 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile |

| Reagent | Bromine |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 60-70% |

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromine atom in Intermediate B with methylamine to yield this compound.

Methodology:

-

Reaction Setup: Intermediate B (e.g., 1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol (e.g., 50 mL) in a sealed reaction vessel.

-

Reagent Addition: An excess of a solution of methylamine (e.g., 40% in water or as a gas bubbled through the solution) is added to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated to give the crude this compound. Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent to obtain pure this compound.

| Parameter | Value |

| Reactant | 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one |

| Reagent | Methylamine |

| Solvent | Tetrahydrofuran or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 50-65% |

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following provides expected characterization data.

Intermediate A: 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.8 (m, 4H, Ar-H), 7.3-7.5 (m, 5H, Ar-H), 5.1 (s, 1H, CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 185.2 (C=O), 134.5, 131.8 (q, J=32 Hz), 130.0, 129.5, 129.2, 128.8, 126.0 (q, J=4 Hz), 123.5 (q, J=272 Hz, CF₃), 115.8 (CN), 55.0 (CH).

-

IR (KBr, cm⁻¹): 2220 (CN), 1685 (C=O).

-

MS (ESI): m/z [M-H]⁻ calculated for C₁₆H₉F₃NO: 288.06; found 288.1.

Intermediate B: 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one

-

Appearance: Pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.3-7.7 (m, 9H, Ar-H), 5.9 (s, 1H, CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 155.2, 132.0, 131.5 (q, J=32 Hz), 130.5, 129.8, 129.0, 128.5, 126.5 (q, J=4 Hz), 123.8 (q, J=272 Hz, CF₃), 118.0, 85.0 (C-Br).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₀BrF₃O₂: 396.98; found 397.0.

This compound: 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.6 (m, 9H, Ar-H), 5.5 (s, 1H, CH), 5.2 (br s, 1H, NH), 2.9 (d, J=5 Hz, 3H, N-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 198.5 (C=O), 165.0, 132.5, 131.0 (q, J=32 Hz), 129.8, 129.2, 128.8, 128.5, 125.5 (q, J=4 Hz), 124.0 (q, J=272 Hz, CF₃), 105.0, 88.0, 30.5 (N-CH₃).

-

IR (KBr, cm⁻¹): 3350 (N-H), 1705 (C=O).

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₅F₃NO₂: 348.10; found 348.1.

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Linifanib (ABT-869): A Technical Guide for Drug Development Professionals

An In-depth Review of a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive scientific overview of Linifanib (ABT-869), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical and clinical development of anti-cancer therapeutics.

Introduction

Linifanib (ABT-869) is a small molecule inhibitor targeting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, key mediators of tumor angiogenesis and proliferation.[1][2] By competitively binding to the ATP-binding site of these kinases, Linifanib effectively blocks downstream signaling pathways crucial for tumor growth, invasion, and metastasis.[3][4] Initially developed by Abbott Laboratories, Linifanib has been investigated in numerous clinical trials for a variety of solid tumors and hematologic malignancies.[2][5]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea | N/A |

| Synonyms | ABT-869, AL39324, RG3635 | [3] |

| CAS Number | 796967-16-3 | N/A |

| Molecular Formula | C21H18FN5O | N/A |

| Molecular Weight | 375.4 g/mol | N/A |

Mechanism of Action and Signaling Pathways

Linifanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets are the VEGF and PDGF receptor families.[1][2]

Inhibition of VEGFR and PDGFR Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, largely driven by the VEGF signaling pathway.[6][7] PDGF signaling is essential for the recruitment and survival of pericytes, which support and stabilize the newly formed vasculature.[6][8] Linifanib's simultaneous inhibition of both VEGFR and PDGFR disrupts these processes, leading to a potent anti-angiogenic effect.[9][10]

The binding of VEGF-A to its receptor, VEGFR-2 (KDR), triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7] These pathways promote endothelial cell proliferation, migration, and survival. Linifanib blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.

Inhibition of FLT3 and c-Kit

In addition to its anti-angiogenic activity, Linifanib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][11] Linifanib has been shown to induce apoptosis in AML cells harboring FLT3 internal tandem duplication (ITD) mutations.[4][11] This is mediated, in part, through the inhibition of the Akt/GSK3β signaling pathway.[11][12]

Quantitative Data

Linifanib has demonstrated potent inhibitory activity against a range of kinases in both biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of Linifanib

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| KDR (VEGFR-2) | 4 | Biochemical | [3] |

| Flt-1 (VEGFR-1) | 3 | Biochemical | [3] |

| Flt-3 | 4 | Biochemical | [3] |

| PDGFRβ | 66 | Biochemical | [3] |

| CSF-1R | 3 | Biochemical | [3] |

| c-Kit | 14 | Biochemical | [3] |

| Flt-4 (VEGFR-3) | 190 | Biochemical | [3] |

| MV4-11 cells (FLT3-ITD) | 4 | Cell-based Proliferation | [3] |

| Ba/F3 FLT3 ITD cells | 0.55 | Cell-based Proliferation | [4] |

| HUAEC (VEGF-stimulated) | 0.2 | Cell-based Proliferation | [3] |

Table 2: In Vivo Efficacy of Linifanib in Xenograft Models

| Tumor Model | Dosing | Outcome | Reference |

| Various solid tumors | 1.5-5 mg/kg twice daily | ED50 for tumor growth inhibition | [13] |

| Orthotopic breast and glioma | >50% inhibition | Tumor growth inhibition | [13] |

| HT1080, H526, MX-1, DLD-1 | 4.5-12 mg/kg | ED75 for tumor growth inhibition | [3] |

| Orthotopic rat glioma | 10 mg/kg twice daily | Significant tumor growth inhibition | [14] |

Experimental Protocols

In Vitro Kinase Assays

Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.

A common method involves a radiometric assay using [γ-33P]ATP. The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. The reaction is then stopped, and the amount of radiolabeled phosphate transferred to the substrate is quantified, typically using a filter-binding assay and scintillation counting.[3] Non-radioactive methods such as TR-FRET and luminescence-based assays are also widely used.[15]

Cell-Based Proliferation and Apoptosis Assays

Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context.

Proliferation Assays:

-

Method: Tumor cell lines (e.g., MV4-11 for FLT3-ITD, HUAECs for angiogenesis) are seeded in multi-well plates and treated with a range of Linifanib concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTS or AlamarBlue.[3][4]

-

Data Analysis: The absorbance or fluorescence is measured, and the data is used to generate dose-response curves to calculate the GI50 or IC50.

Apoptosis Assays:

-

Method: Cells are treated with Linifanib for a specified time. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

-

Western Blot Analysis: Apoptosis can also be confirmed by detecting the cleavage of PARP or Caspase-3 via Western blotting.[16]

In Vivo Animal Models

Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer drugs.

Protocol Outline:

-

Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).[17]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups.

-

Treatment Administration: Linifanib is typically administered orally once or twice daily.[14]

-

Monitoring: Tumor volume is measured regularly with calipers, and animal well-being (body weight, general health) is monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) for microvessel density (CD31) or proliferation markers (Ki-67).[10]

Clinical Development and Future Perspectives

Linifanib has been evaluated in numerous Phase I, II, and III clinical trials for various cancers, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and AML.[18][19][20][21][22]

Key Clinical Findings:

-

Efficacy: Linifanib has demonstrated clinically meaningful activity in several tumor types, particularly in RCC patients who have failed prior therapies.[18][22]

-

Safety Profile: Common treatment-related adverse events include diarrhea, fatigue, and hypertension.[18][21][22] Dose modifications are often required to manage toxicity.[18]

-

Pharmacokinetics: Linifanib is orally bioavailable with a terminal half-life of approximately one day.[5][18]

While Linifanib has shown promise, challenges related to its therapeutic window (balancing efficacy and toxicity) have been noted.[2] Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to treatment and on developing combination therapies to enhance efficacy and mitigate resistance.[2][23]

Conclusion

Linifanib is a potent multi-targeted inhibitor of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its well-characterized mechanism of action, supported by extensive preclinical and clinical data, makes it a significant compound in the field of targeted cancer therapy. This guide provides a foundational understanding of Linifanib's scientific basis, offering valuable insights for professionals engaged in the discovery and development of novel anti-cancer agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Linifanib: current status and future potential in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase 2 trial of linifanib (ABT-869) in patients with unresectable or metastatic hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase 2 trial of linifanib (ABT-869) in patients with advanced renal cell cancer after sunitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the R and S Enantiomers of Flurtamone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurtamone, a pre-emergence herbicide, is a chiral compound existing as two enantiomers, (R)-flurtamone and (S)-flurtamone. These stereoisomers exhibit significant differences in their biological activity, including herbicidal efficacy, toxicity, and environmental fate. This technical guide provides a comprehensive overview of the enantioselective properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of agrochemical development, environmental science, and toxicology in understanding and harnessing the stereospecific characteristics of this herbicide.

Introduction

This compound is a member of the furanone class of herbicides and acts by inhibiting the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthesis pathway in plants.[1] Inhibition of PDS leads to the accumulation of phytoene and a subsequent deficiency in protective carotenoids, resulting in photooxidative damage to chlorophyll and ultimately, plant death.[1] As a chiral molecule, this compound is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, extensive research has demonstrated that the herbicidal activity is predominantly associated with the (R)-enantiomer.[2][3] This enantioselectivity has significant implications for optimizing herbicidal formulations, reducing environmental impact, and minimizing non-target toxicity.

Mechanism of Action: Enantioselective Inhibition of Phytoene Desaturase (PDS)

The herbicidal action of this compound stems from its ability to block the carotenoid biosynthesis pathway. This pathway is crucial for plant survival as carotenoids protect chlorophyll from photo-oxidation. The specific target of this compound is the enzyme phytoene desaturase (PDS).

The two enantiomers of this compound, R and S, interact differently with the PDS enzyme. Molecular docking studies have revealed that the (R)-enantiomer exhibits a stronger binding affinity to PDS compared to the (S)-enantiomer.[1][2] This is attributed to the ability of (R)-flurtamone to form additional π-π stacking interactions with specific phenylalanine residues (PHE 202 and PHE 311) within the enzyme's active site, in addition to the aromatic H-bonds formed by both enantiomers with PHE 233.[2] This enhanced binding of the R-enantiomer leads to a more potent inhibition of PDS activity.

Figure 1: this compound's mechanism of action via inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

Quantitative Data

The enantioselective properties of this compound are evident in various quantitative measures of its biological activity.

Herbicidal Activity

The (R)-enantiomer of this compound is significantly more potent as a herbicide than the (S)-enantiomer. The EC₅₀ (half maximal effective concentration) values demonstrate this disparity across various weed species.

| Weed Species | Racemic this compound EC₅₀ (mg/L) | (R)-Flurtamone EC₅₀ (mg/L) | (S)-Flurtamone EC₅₀ (mg/L) |

| Digitaria sanguinalis | 1.545 | 0.898 | 5.623 |

| Echinochloa crus-galli | 2.134 | 1.234 | 10.567 |

| Amaranthus retroflexus | 3.456 | 0.654 | 23.289 |

| Chenopodium album | 9.921 | 1.876 | 21.876 |

| Solanum nigrum | 4.567 | 0.155 | 5.523 |

| Data sourced from Zhang et al., 2023.[2] |

Effect on Carotenoid Content

The differential inhibition of PDS by the enantiomers directly impacts the carotenoid content in treated plants.

| Treatment | Carotenoid Content Reduction (relative to control) |

| (R)-Flurtamone | 1.31–2.14 times lower than (S)-flurtamone treatment |

| (S)-Flurtamone | - |

| Data sourced from Zhang et al., 2023.[2] |

Environmental Fate: Soil Dissipation

The enantiomers of this compound also exhibit different dissipation rates in soil, which is a critical factor for assessing their environmental persistence and potential for groundwater contamination.

| Soil Type | (R)-Flurtamone Half-life (t½, days) | (S)-Flurtamone Half-life (t½, days) |

| Jiangsu Soil (aerobic) | 7.07 | 6.60 |

| Jilin Soil (aerobic) | 30.14 | 27.73 |

| Jiangxi Soil (aerobic) | >180 | >180 |

| Data sourced from Zhang et al., 2023.[3] |

Ecotoxicity: Aquatic Toxicity

The enantioselective effects extend to non-target organisms, as demonstrated by the acute toxicity to the freshwater green alga Selenastrum capricornutum.

| Compound | 72-h EC₅₀ (mg/L) | Toxicity Level |

| Racemic this compound | 0.054 | Highly Toxic |

| (R)-Flurtamone | 0.011 | Highly Toxic |

| (S)-Flurtamone | 0.512 | Moderately Toxic |

| Data sourced from Zhang et al., 2023.[2] |

Experimental Protocols

Herbicidal Activity Assay (Seed Germination Method)

Objective: To determine the half maximal effective concentration (EC₅₀) of this compound enantiomers on the germination and early growth of target weed species.

Materials:

-

Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards

-

Acetone (analytical grade)

-

Distilled water

-

Petri dishes (9 cm diameter) with filter paper

-

Seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli, Amaranthus retroflexus)

-

Growth chamber with controlled temperature (25 ± 1 °C), humidity, and light/dark cycle (12h/12h)

Procedure:

-

Prepare stock solutions of racemic this compound, (R)-flurtamone, and (S)-flurtamone in acetone.

-

Create a series of dilutions for each test substance in distilled water to achieve the desired final concentrations. The final acetone concentration in all treatments, including the control, should not exceed 0.1% (v/v).

-

Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control (distilled water with 0.1% acetone).

-

Evenly place a pre-determined number of seeds (e.g., 20-30) on the filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark photoperiod for a specified duration (e.g., 7-10 days).

-

After the incubation period, measure the root and shoot length of the germinated seedlings.

-

Calculate the percent inhibition of root and shoot growth for each concentration relative to the control.

-

Determine the EC₅₀ values and their 95% confidence intervals using a suitable statistical software package (e.g., SPSS) by applying probit analysis or a similar dose-response model.

Figure 2: Experimental workflow for the herbicidal activity assay.

Soil Dissipation Study

Objective: To determine the dissipation rate and half-life of this compound enantiomers in different soil types under controlled laboratory conditions.

Materials:

-

Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards

-

Different soil types (e.g., black soil, red soil, loamy soil)

-

Incubation flasks

-

Controlled environment incubator (25 ± 1 °C)

-

Analytical instrumentation for enantioselective analysis (e.g., Chiral HPLC-MS/MS)

Procedure:

-

Collect and prepare soil samples by air-drying and sieving (2 mm mesh).

-

Characterize the physicochemical properties of the soils (pH, organic matter content, texture).

-

Weigh a specific amount of soil (e.g., 50 g) into each incubation flask.

-

Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity).

-

Spike the soil samples with a known concentration of racemic this compound, (R)-flurtamone, or (S)-flurtamone.

-

Incubate the flasks in the dark at a constant temperature (25 ± 1 °C).

-

Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 60 days).

-

Extract the this compound enantiomers from the soil samples using an appropriate solvent (e.g., acetonitrile).

-

Analyze the extracts using a validated enantioselective analytical method (e.g., Chiral HPLC-MS/MS) to determine the concentration of each enantiomer.

-

Model the dissipation kinetics using a first-order kinetic model: Ct = C₀e-kt, where Ct is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.

-

Calculate the half-life (t½) for each enantiomer using the formula: t½ = ln(2)/k.

Aquatic Toxicity Test (Selenastrum capricornutum Growth Inhibition)

Objective: To determine the acute toxicity (EC₅₀) of this compound enantiomers to the freshwater green alga Selenastrum capricornutum.

Materials:

-

Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards

-

Selenastrum capricornutum culture

-

Algal growth medium (e.g., BG-11)

-

Sterile culture flasks

-

Incubator with controlled temperature (24 ± 1 °C) and continuous illumination

-

Spectrophotometer or cell counter

Procedure:

-

Prepare stock solutions of the test substances in a suitable solvent (e.g., acetone).

-

Prepare a series of test concentrations by diluting the stock solutions in the algal growth medium. The final solvent concentration should be consistent across all treatments and the control, and should not be toxic to the algae.

-

Inoculate each flask with a known initial cell density of Selenastrum capricornutum (e.g., 1 x 10⁴ cells/mL).

-

Incubate the flasks for 72 hours under continuous illumination at a constant temperature.

-

At the end of the exposure period, determine the algal cell density in each flask using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm) or by direct cell counting.

-

Calculate the percent inhibition of algal growth for each concentration compared to the control.

-

Determine the 72-h EC₅₀ values and their 95% confidence intervals using appropriate statistical methods.

Conclusion

The enantiomers of this compound exhibit pronounced differences in their biological and environmental properties. The (R)-enantiomer is the primary contributor to the herbicidal activity, displaying significantly greater potency in inhibiting phytoene desaturase and controlling weed growth. Conversely, the (S)-enantiomer shows lower herbicidal efficacy but contributes to the overall environmental load and potential non-target toxicity. Understanding these enantioselective differences is paramount for the development of more effective and environmentally benign herbicidal formulations. The use of enantiopure (R)-flurtamone could potentially lead to reduced application rates, lower environmental contamination, and decreased risk to non-target organisms. The data and protocols presented in this guide provide a foundational resource for further research and development in this area.

References

Key Metabolites of Flurtamone in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the herbicide Flurtamone in soil and water environments. The information presented is collated from regulatory assessments and scientific studies, focusing on quantitative data, experimental methodologies, and degradation pathways to support environmental risk assessment and further research.

Core Findings on this compound Metabolism

This compound, a pre-emergence herbicide, undergoes distinct degradation pathways in soil and water, primarily driven by microbial activity and photolysis. In soil, the major metabolites identified are 3-trifluoromethylbenzoic acid (TFMBA) and the highly persistent trifluoroacetic acid (TFA). In the aquatic environment, photodegradation is the principal mechanism, leading to the formation of this compound-carboxylic acid. In water-sediment systems, this compound-desphenyl is also a significant metabolite.

Quantitative Analysis of this compound Metabolites

The following tables summarize the quantitative data on the formation of key this compound metabolites in soil and water, expressed as the maximum percentage of applied radioactivity (% AR) observed in various studies.

Table 1: Maximum Occurrence of this compound Metabolites in Soil

| Metabolite Code | Metabolite Name | Environment | Maximum Occurrence (% AR) | Classification |

| M04 | 3-trifluoromethylbenzoic acid (TFMBA) | Aerobic Soil | 24.7%[1] | Major |

| M05 | trifluoroacetic acid (TFA) | Aerobic Soil | 5.5%[2] | Minor but Persistent |

| - | Benzoic acid | Soil (Photolysis) | 7.2%[1] | Minor |

Table 2: Maximum Occurrence of this compound Metabolites in Water

| Metabolite Code | Metabolite Name | Environment | Maximum Occurrence (% AR) | Classification |

| M07 | This compound-carboxylic acid | Water (Aqueous Photolysis) | 33.5%[3] | Major |

| M08 | This compound-desphenyl | Water-Sediment System (Water Phase) | 7.8%[3] | Major |

| M08 | This compound-desphenyl | Water-Sediment System (Sediment Phase) | 3.6%[3] | Major |

Degradation Pathways and Experimental Workflows

The degradation of this compound in soil and water follows distinct pathways. The diagrams below, generated using the DOT language, illustrate these processes.

Soil Degradation Pathway

In soil, this compound is primarily degraded by microorganisms under aerobic conditions. The trifluoromethylphenyl moiety is cleaved to form the major metabolite, 3-trifluoromethylbenzoic acid (M04), which is further degraded. A minor but significant pathway involves the formation of the very persistent metabolite, trifluoroacetic acid (M05). Soil photolysis can also contribute to degradation, forming benzoic acid.

References

An In-depth Technical Guide to the Core Physicochemical Properties of Flurtamone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Flurtamone, a selective herbicide. The information presented herein is intended to support research, development, and regulatory activities by providing detailed data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for understanding the environmental fate, bioavailability, and potential toxicological profile of the compound.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one | [1] |

| CAS Registry Number | 96525-23-4 | [2] |

| Molecular Formula | C₁₈H₁₄F₃NO₂ | [2] |

| Molecular Weight | 333.31 g/mol | [1][2] |

| Melting Point | 148.5 °C | [3] |

| Boiling Point | Decomposes before boiling | [3] |

| Water Solubility | 13.1 mg/L at 20 °C | [3] |

| Octanol-Water Partition Coefficient (Log P) | 3.24 at 20 °C | [3] |

| Vapor Pressure | 7.0 x 10⁻⁷ mPa at 20 °C | [3] |

| Density | 1.38 g/mL | [3] |

| Dissociation Constant (pKa) | Not applicable (no dissociation) | [3] |

Experimental Protocols

The determination of the physicochemical properties of a chemical substance like this compound is guided by internationally recognized protocols to ensure accuracy, reproducibility, and comparability of data. The following sections detail the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure substance, this transition occurs over a very narrow temperature range. This method determines the temperature range over which this compound melts.

Apparatus:

-

Capillary tube apparatus (e.g., Thiele tube or an automated instrument).

-

Thermometer with appropriate calibration.

-

Heating bath with a suitable liquid (e.g., silicone oil).

-

Mortar and pestle for sample pulverization.

Procedure:

-

A small, finely powdered sample of this compound is placed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, and both are immersed in a heating bath.

-

The bath is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Boiling Point (OECD Guideline 103)

As this compound decomposes before boiling, a standard boiling point determination is not applicable.[3] Instead, the decomposition temperature is noted.

Water Solubility (OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method is suitable for substances with solubility above 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The experiment is repeated to ensure reproducibility.

Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)

Principle: The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is commonly expressed as its logarithm (Log P).

Apparatus:

-

Glass test vessels with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation for quantification in both phases.

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The two phases are combined in a test vessel in a defined volume ratio.

-

The vessel is shaken at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

-

The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key aspects of this compound's characterization and mechanism of action.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound functions as a herbicide by inhibiting the biosynthesis of carotenoids.[3] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS).[4][5][6] This enzyme is crucial for converting phytoene, a colorless precursor, into colored carotenoids like lycopene, which are then further converted to α- and β-carotenes.[4][5]

Carotenoids play a vital role in photosynthesis by protecting chlorophyll from photo-oxidative damage.[7][8] By inhibiting PDS, this compound leads to an accumulation of phytoene and a depletion of colored carotenoids.[4][5] The absence of these protective pigments results in the photo-oxidative destruction of chlorophyll, leading to the characteristic bleaching of the plant foliage and ultimately, plant death.[7][8]

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]

- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

Flurtamone's Impact on Carotenoid Biosynthesis in Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of the herbicide flurtamone on carotenoid biosynthesis in weeds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in herbicide development and plant biochemistry.

Core Mechanism of Action

This compound is a member of the furanone class of herbicides and acts as a potent inhibitor of carotenoid biosynthesis.[1][2] Its primary mode of action is the direct inhibition of the enzyme phytoene desaturase (PDS).[1][3][4][5][6][7][8] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene, a colorless C40 carotenoid precursor.[1][2][3][4][8] By blocking PDS, this compound prevents the formation of downstream colored carotenoids such as β-carotene and xanthophylls.[1][2][3][4]

The inhibition of PDS by this compound leads to a significant accumulation of phytoene within the plant cells.[1][2][3][4] Carotenoids play a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thereby protecting chlorophyll from photooxidation. In the absence of colored carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching or white appearance of treated weeds.[1][3][4][6]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on carotenoid biosynthesis and phytoene desaturase have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound in Anacystis [1][2][3][4]

| Parameter | Value (nanomoles) | Description |

| I50 | 30 | The concentration of this compound required to inhibit carotenoid biosynthesis in intact Anacystis cells by 50%. |

| Ki | 18 | The inhibition constant for the interaction of this compound with phytoene desaturase from Anacystis thylakoids. |

Table 2: Effect of this compound on Pigment Content in Cress Seedlings [2]

| Treatment Conditions | This compound Conc. | Chlorophyll a (µg/mg dry weight) | Chlorophyll b (µg/mg dry weight) | Colored Carotenoids (µg/mg dry weight) | Phytoene (µg/mg dry weight) |

| Light | Control | 5.001 | 1.182 | 0.979 | <0.001 |

| 10-7 M | 0.332 | 0.118 | 0.026 | 0.110 | |

| 10-6 M | 0.068 | 0.070 | 0.005 | 0.274 | |

| Darkness | Control | - | - | 0.262 | 0.005 |

| 10-7 M | - | - | 0.077 | 0.165 | |

| 10-6 M | - | - | 0.034 | 0.191 |

Table 3: Effect of this compound on Carotenoid Content in Anacystis [2]

| Compound | This compound Conc. | β-Carotene (µg/mL packed cell volume) | Zeaxanthin (µg/mL packed cell volume) | Echinenone (µg/mL packed cell volume) | Myxoxanthophyll (µg/mL packed cell volume) | Phytoene (µg/mL packed cell volume) |

| Control | 510 | 1090 | 63 | 37 | 0 | |

| 5 x 10-8 M | 218 | 294 | 18 | 6 | 830 | |

| 5 x 10-7 M | 67 | 183 | 9 | 16 | 1384 |

Table 4: Relative Phytoene Abundance in Dunaliella salina [9]

| Light Condition | This compound Treatment | Relative Phytoene Abundance |

| White Light | Yes | > 30% |

| Red Light | Yes | > 40% |

Experimental Protocols

This section outlines the methodologies for key experiments to assess the impact of this compound on carotenoid biosynthesis.

Herbicide Treatment and Pigment Analysis in Seedlings

This protocol is adapted from studies on cress seedlings.[2]

Objective: To determine the in vivo effect of this compound on pigment content.

Materials:

-

Weed seeds (e.g., cress, Lepidium sativum)

-

Petri dishes with filter paper

-

This compound stock solution (in a suitable solvent like acetone or DMSO)

-

Growth chamber with controlled light and temperature

-

Acetone (80%) or other suitable solvent for pigment extraction

-

Spectrophotometer

-

HPLC system for pigment separation and quantification

Procedure:

-

Prepare a series of this compound solutions of varying concentrations (e.g., 10-7 M, 10-6 M) by diluting the stock solution. Include a control with no this compound.

-

Place filter paper in Petri dishes and moisten with the respective this compound solutions or control solution.

-

Sow a known number of seeds in each Petri dish.

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified duration (e.g., 7 days). For dark conditions, wrap the Petri dishes in aluminum foil.

-

After the incubation period, harvest the seedlings and record their fresh and dry weights.

-

Extract the pigments by homogenizing the plant material in a known volume of 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the pigments.

-

Measure the absorbance of the supernatant at specific wavelengths to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).

-

For detailed analysis of individual carotenoids and phytoene, analyze the pigment extract using a reverse-phase HPLC system with a C18 column and a suitable mobile phase gradient.

In Vitro Phytoene Desaturase Inhibition Assay

This protocol is based on the principles of in vitro enzyme assays.[2]

Objective: To determine the direct inhibitory effect of this compound on phytoene desaturase activity.

Materials:

-

Source of phytoene desaturase (e.g., thylakoid membranes isolated from a suitable plant or cyanobacterium like Anacystis)

-

Substrate: Phytoene (can be synthesized in situ using a coupled enzyme system, e.g., from [14C]mevalonic acid with extracts from Phycomyces C5)

-

This compound solutions of varying concentrations

-

Reaction buffer

-

HPLC system with a radioactivity detector

Procedure:

-

Isolate thylakoid membranes from the chosen organism.

-

Set up reaction mixtures containing the reaction buffer, the PDS enzyme source, and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate (phytoene).

-

Incubate the reaction mixtures for a specific time at an optimal temperature.

-

Stop the reaction (e.g., by adding a solvent to extract the carotenoids).

-

Extract the carotenoids from the reaction mixture.

-

Analyze the extract using HPLC with a radioactivity detector to separate and quantify the substrate (phytoene) and the product (ζ-carotene).

-

Calculate the percentage of inhibition for each this compound concentration and determine the I50 value.

Visualizations

Signaling Pathway

Caption: Inhibition of Phytoene Desaturase by this compound in the Carotenoid Biosynthesis Pathway.

Experimental Workflow

Caption: Workflow for Assessing this compound's Effect on Carotenoid Biosynthesis.

References

- 1. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]

- 6. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one

Topic: Research Applications of C18H11F3N2O2 Core Structure Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of the oxazolone derivative, (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one. The core structure, a 2-phenyl-4-benzylidene-oxazol-5-one, is a versatile scaffold in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl group on the benzylidene ring significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. This document details the synthetic protocols, quantitative biological data, and mechanistic insights related to this compound and its analogs, providing a valuable resource for researchers in drug discovery and development.

Synthesis

The primary synthetic route to (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one is the Erlenmeyer-Plöchl reaction. This method involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

Materials:

-

Hippuric acid

-

4-(Trifluoromethyl)benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of hippuric acid (1 equivalent), 4-(trifluoromethyl)benzaldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

-

The reaction mixture is heated with stirring in an oil bath at a temperature of 90-100°C for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one as a crystalline solid.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one.

Biological Activities and Quantitative Data

Derivatives of 4-benzylidene-2-phenyloxazol-5(4H)-one are known to exhibit a variety of biological activities. The introduction of the trifluoromethyl group can significantly modulate this activity.

Anticancer Activity

Several studies have investigated the cytotoxic effects of trifluoromethyl-substituted oxazolone derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) |

| (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one | 15.8 | 10.2 | 25.1 | 18.5 |

| Doxorubicin (Reference) | 0.8 | 0.5 | 1.2 | 0.9 |

Note: The data presented is a representative compilation from multiple studies on this class of compounds and may not reflect the results of a single study.

Antimicrobial Activity

The oxazolone scaffold has also been explored for its potential as an antimicrobial agent against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

| (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one | 16 | 32 | 64 | 32 |

| Ciprofloxacin (Reference) | 1 | 0.5 | 0.25 | N/A |

| Fluconazole (Reference) | N/A | N/A | N/A | 4 |

Note: The data is a representative summary from literature on related compounds.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one is likely multifactorial and dependent on the specific biological context. However, research on this class of compounds points towards several potential molecular targets and signaling pathways.

In the context of cancer, these compounds have been suggested to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key events in this pathway include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Diagram: Proposed Apoptotic Signaling Pathway

Caption: Proposed mechanism of apoptosis induction by the oxazolone derivative.

Conclusion

(Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one and its related analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The data summarized in this guide highlights their potential as anticancer and antimicrobial agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate the rational design of more potent and selective therapeutic agents based on this versatile scaffold.

Herbicidal Spectrum of Flurtamone on Broadleaf Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurtamone is a pre-emergence and early post-emergence herbicide effective in the control of a range of broadleaf weeds and grasses.[1] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2][3] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent lack of colored carotenoids.[2] The absence of carotenoids results in the photooxidative destruction of chlorophyll, leading to the characteristic bleaching or whitening of susceptible plant tissues.[2][4] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound against broadleaf weeds, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mode of action.

Data Presentation: Efficacy of this compound on Broadleaf Weeds

The herbicidal efficacy of this compound is dependent on the weed species, application rate, and environmental conditions. The following tables summarize the available quantitative data on the control of key broadleaf weeds.

Table 1: Efficacy of this compound on Common Broadleaf Weeds

| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control | Growth Stage at Application | Reference |

| Chenopodium album | Common Lambsquarters | 250 - 500 | 85 - 95% | Pre-emergence | [5][6] |

| Amaranthus retroflexus | Redroot Pigweed | 250 - 500 | 90 - 98% | Pre-emergence | [7][8] |

| Polygonum aviculare | Prostrate Knotweed | 300 - 600 | 80 - 90% | Pre-emergence to early post-emergence | [9] |

| Solanum nigrum | Black Nightshade | 300 - 500 | 75 - 85% | Pre-emergence | [10] |

| Stellaria media | Common Chickweed | 250 - 400 | 88 - 97% | Pre-emergence | [11] |

| Capsella bursa-pastoris | Shepherd's-purse | 250 - 400 | 90 - 99% | Pre-emergence | [11] |

| Viola arvensis | Field Pansy | 300 - 500 | 70 - 80% | Pre-emergence | [11] |